Lithium anthranilate

Description

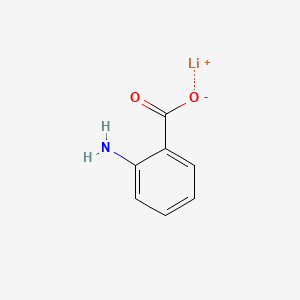

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPDAJMEKQFULB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-92-3 (Parent) | |

| Record name | Lithium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060613061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10209421 | |

| Record name | Lithium anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60613-06-1 | |

| Record name | Lithium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060613061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7GVS8CFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Characteristics of Lithium Anthranilate

The synthesis of lithium anthranilate typically involves the straightforward acid-base reaction between anthranilic acid and a lithium base, such as lithium hydroxide (B78521), in an aqueous medium. This reaction yields the lithium salt of anthranilic acid.

Synthesis and Hydration States of Alkali Metal Anthranilates

| Metal Ion | Compound Formula | Hydration State | Crystal Structure Type | Primary Coordination of Metal Ion | References |

| Lithium | Li(Anth)(H₂O)₀.₅ | Hemihydrate | Chain | Penta-coordinated | researchgate.netrsc.org |

| Sodium | Na(Anth)(H₂O)₀.₅ | Hemihydrate | Layer | Hexa- and hepta-coordinated | researchgate.netrsc.org |

| Potassium | K(Anth)(H₂O) | Monohydrate | Sheet | Seven-coordinated | researchgate.netrsc.org |

| Magnesium | [Mg(2-aba)₂] | Anhydrous | Not specified | Not specified | capes.gov.br |

| Calcium | [Ca(2-aba)₂(OH₂)₃]∞ | Hydrated | 1-D Polymeric Chain | Heptacoordinated | capes.gov.br |

Note: 'Anth' represents the anthranilate anion (2-aminobenzoate). '2-abaH' represents anthranilic acid, and '2-aba' represents the anthranilate anion.

Structural Features of this compound

A key finding regarding this compound is its crystallization as a hemihydrate, Li(Anth)(H₂O)₀.₅ researchgate.netrsc.org. Single-crystal X-ray diffraction studies have revealed that this compound forms a chain structure. These chains are characterized by unique polyhedral compartments featuring ten-membered ring rims that share opposite rectangular faces. The connectivity within these chains is established through hydrogen bonds involving the amino groups of the anthranilate ligands. Importantly, these amino groups are not directly part of the inner coordination sphere of the penta-coordinated lithium atoms researchgate.netrsc.org. This contrasts with the structures of sodium and potassium anthranilates, which adopt layer and sheet structures, respectively, with different coordination numbers and bonding arrangements around the metal cations researchgate.netrsc.org.

The study of related compounds, such as the lithium salt of (anthranoyl)anthranilic acid, also shows complex formation where lithium ions exhibit a preference for water molecules over the organic anion in their coordination spheres, leading to partial involvement of the anion in metal complexation nih.gov.

Research Findings on Alkali Metal Anthranilates

Research into alkali metal anthranilates has primarily focused on their synthesis, hydration, and solid-state structures, offering insights into how the alkali metal cation influences the resulting coordination polymer or network.

Sodium and Potassium Anthranilate Structures: In contrast to lithium anthranilate's chain structure, sodium anthranilate (Na(Anth)(H₂O)₀.₅) adopts a layer structure with hexa- and hepta-coordinated sodium atoms. Potassium anthranilate (K(Anth)(H₂O)) forms a sheet structure with seven-coordinated potassium atoms. In both cases, the anthranilate anions chelate and bridge the metal centers, while water molecules also play a role in the coordination network researchgate.netrsc.org.

Comparison with Other Metal Anthranilates: Studies on alkaline earth metal anthranilates, such as magnesium, calcium, strontium, and barium, reveal variations in coordination behavior. For instance, in magnesium anthranilate, the anthranilate anion is not directly coordinated to the magnesium ion, unlike in calcium, strontium, and barium complexes where the anthranilate ligands form polymeric chains around the metal centers capes.gov.br.

Significance of Lithium in Contemporary Chemical Research

Lithium's role in modern chemistry is multifaceted, extending beyond its well-known applications in batteries. Its unique chemical properties, stemming from its position as the lightest alkali metal, make it a valuable component in various advanced materials and processes.

Batteries and Energy Storage: Lithium-ion batteries are paramount for portable electronics, electric vehicles, and grid storage due to lithium's high energy density and electrochemical potential thinkdochemicals.comrsc.orgresearchgate.netmdpi.comacs.org. The development of safer and more efficient electrolytes and electrode materials often involves complex lithium salts and novel organic compounds.

Alloys and Materials Science: Lithium alloys, such as those with aluminum and magnesium, exhibit enhanced strength-to-weight ratios, making them crucial for lightweight structures in aircraft and high-speed trains rsc.org. Lithium compounds are also integral to specialized glasses and ceramics rsc.org.

Chemical Synthesis and Extraction: Lithium compounds can act as catalysts or reagents in organic synthesis. Furthermore, efficient methods for lithium extraction from natural sources are a significant area of research, driven by the increasing demand for battery-grade lithium thinkdochemicals.com. Chelating agents are being explored to improve the selectivity and efficiency of lithium recovery processes.

Historical Context of Lithium Anthranilate Research

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a fundamental technique for determining the precise arrangement of atoms in crystalline solids, providing invaluable insights into the structural chemistry of compounds like this compound.

Determination of Crystal System and Space Group for this compound Hydrates

This compound is known to crystallize as a hemihydrate, with the chemical formula Li(Anth)(H₂O)₀.₅ rsc.orgresearchgate.netrsc.org. While detailed crystallographic data, including specific crystal system and space group, for the lithium hemihydrate are not explicitly detailed in the provided search snippets, related alkali metal anthranilates, such as sodium anthranilate hemihydrate, crystallize in the monoclinic space group Pc rsc.org. The preparation of this compound hemihydrate involves the neutralization of anthranilic acid with lithium hydroxide (B78521) in aqueous solution, followed by crystallization rsc.org.

Coordination Environment of the Lithium Center

Penta-coordination of Lithium Atoms

In the crystal structure of Li(Anth)(H₂O)₀.₅, the lithium cations are predominantly penta-coordinated rsc.orgresearchgate.netrsc.org. This means that each lithium ion is surrounded by five donor atoms, typically oxygen atoms from the anthranilate anions and potentially water molecules. This penta-coordination is a common feature for lithium ions in various coordination environments, influencing the geometry and packing within the crystal lattice.

Role of Water Molecules in Coordination Sphere and Hydrate Formation

Comparative Structural Analysis with Other Alkali and Metal Anthranilates

A comparative analysis of this compound with other alkali metal anthranilates highlights how variations in metal ion size and charge influence coordination geometry, bonding modes, and the resulting structural motifs (chains versus layers).

Influence of Metal Ion Size on Coordination Geometry and Bonding Mode

The size and charge density of the alkali metal cation are primary determinants of its coordination environment and how it interacts with the anthranilate ligand.

Lithium: In this compound hemihydrate, Li(Anth)(H₂O)₀.₅, the lithium ions are pentacoordinated, forming chain structures. researchgate.netrsc.orgrsc.org In biological contexts, lithium ions typically exhibit a coordination number of four, with a preference for oxygen atoms, often found in tetrahedral geometry. nih.gov

Sodium: Sodium anthranilate hemihydrate, Na(Anth)(H₂O)₀.₅, displays a layered structure where sodium ions are hexa- or hepta-coordinated, being chelated by the anthranilate anions. researchgate.netrsc.orgrsc.org In general, sodium ions (ionic radius ~0.99 Å) tend to have higher coordination numbers compared to lithium. nih.gov

Potassium: Potassium anthranilate monohydrate, K(Anth)(H₂O), forms sheet structures with seven-coordinated potassium cations that are bridged by anthranilate anions and water molecules. researchgate.netrsc.orgrsc.org

Rubidium and Cesium: Larger alkali metal cations like rubidium (Rb⁺) and cesium (Cs⁺) exhibit even higher coordination numbers, typically ranging from seven to eight, and often display more irregular coordination spheres. For example, rubidium anthranilate monohydrate has seven-coordinate Rb atoms, while cesium hydrogen bisanthranilate features eight-coordinate cesium atoms, which can include nitrogen donors. researchgate.netnih.govacs.org These larger cations generally interact more ionically. acs.org

The coordination number and geometry are also influenced by the specific ligand and the presence of co-ligands like water molecules. For instance, while lithium often adopts tetrahedral or trigonal bipyramidal geometries (CN=4 or 5), sodium can readily achieve six-coordinate geometries. nih.gov

Differences in Chain vs. Layer Structures Across Group 1 Anthranilates

The progression from lithium to heavier alkali metals in anthranilate compounds reveals a clear trend in structural organization.

This compound: Primarily forms chain structures . researchgate.netrsc.orgrsc.org

Sodium and Potassium Anthranilates: Tend to form layered or sheet structures . researchgate.netrsc.orgrsc.org

Rubidium and Cesium Anthranilates: Also exhibit layered structures , often with more complex arrangements due to the larger cation size. researchgate.netnih.govacs.org

This shift from chain to layer structures as the alkali metal cation size increases is attributed to the cation's ability to accommodate a larger number of coordinating atoms and its reduced charge density, which favors less localized interactions. The organization of these layered structures is largely dictated by steric packing and electrostatic forces, with less specific directional influence from the cations themselves. researchgate.netnih.gov

Table 1: Structural Motifs of Alkali Metal Anthranilates

| Alkali Metal | Typical Hydration | Structural Motif | Primary Coordination Environment (Example) | References |

| Lithium | Hemihydrate | Chain | Penta-coordinated Li | researchgate.netrsc.orgrsc.org |

| Sodium | Hemihydrate | Layer | Hexa- or Hepta-coordinated Na | researchgate.netrsc.orgrsc.org |

| Potassium | Monohydrate | Sheet/Layer | Seven-coordinated K | researchgate.netrsc.orgrsc.org |

| Rubidium | Monohydrate | Layer | Seven-coordinated Rb | researchgate.netnih.govacs.org |

| Cesium | Monohydrate/Anhydrous | Layer | Seven- to Eight-coordinated Cs | researchgate.netnih.govacs.org |

Compound List

this compound (Li(Anth))

Sodium anthranilate (Na(Anth))

Potassium anthranilate (K(Anth))

Rubidium anthranilate (Rb(Anth))

Cesium anthranilate (Cs(Anth))

Anthranilic acid (2-aminobenzoic acid)

Advanced Elemental and Microscopic Analysis

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a widely used technique for elemental analysis. It operates by introducing a sample into a high-temperature plasma, typically generated by radiofrequency induction, which excites the atoms within the sample. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

Application to this compound: ICP-OES would be utilized to determine the elemental composition of this compound, primarily quantifying the lithium content. It is also highly effective for detecting and quantifying trace metallic impurities that may be present from synthesis or raw materials analytik-jena.comperkinelmer.com. The technique offers a broad dynamic range, allowing for the analysis of elements from trace levels up to percentage concentrations analytik-jena.com.

Research Findings: Specific quantitative data for this compound via ICP-OES was not found in the provided search results. However, ICP-OES is a standard method for analyzing lithium content in various materials, including lithium ores and salts used in battery production analytik-jena.comperkinelmer.comthermofisher.comresearchgate.net. For instance, the PlasmaQuant 9100 Elite ICP-OES has been employed for sensitive analysis of trace elements and precise determination of major elements in lithium ore digests analytik-jena.com.

Data Table: Due to the absence of specific research data for this compound in the provided search results, a data table with experimental findings cannot be generated for this section.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique that identifies and quantifies elements based on their mass-to-charge ratio. Similar to ICP-OES, it uses an inductively coupled plasma to ionize the sample. These ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

Application to this compound: ICP-MS offers superior sensitivity compared to ICP-OES, making it ideal for ultra-trace element analysis and the detection of very low levels of impurities in high-purity materials thermofisher.comspectro.comspectroscopyonline.comresearchgate.netresearchgate.net. For this compound, ICP-MS could be used to ensure extremely high purity levels required for sensitive applications, such as in advanced materials or electronics. It can also be used for isotopic analysis, which might be relevant for studying reaction mechanisms or origins of lithium spectroscopyonline.comchemrxiv.org.

Research Findings: Specific quantitative data for this compound via ICP-MS was not found in the provided search results. However, ICP-MS is extensively used for purity assessments of lithium salts for battery manufacturing, capable of analyzing over 60 analytes, including trace and ultra-trace elements thermofisher.comresearchgate.net. It is also employed in analyzing lithium content in biological samples and beverages researchgate.netchemrxiv.org.

Data Table: Due to the absence of specific research data for this compound in the provided search results, a data table with experimental findings cannot be generated for this section.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a spectroscopic technique used to determine the concentration of specific metallic elements in a sample. It works by atomizing the sample (typically using a flame or graphite (B72142) furnace) and then passing a beam of light through the atomized sample. Atoms in their ground state absorb light at characteristic wavelengths, and the amount of light absorbed is proportional to the concentration of the element.

Application to this compound: AAS is a robust method for quantifying the elemental composition of samples, including the determination of lithium. It can be performed using flame atomization or electrothermal atomization, with the latter offering higher sensitivity vscht.cz. For this compound, AAS would provide quantitative data on the lithium content and potentially other metallic impurities.

Research Findings: Specific quantitative data for this compound via AAS was not found in the provided search results. However, AAS is a well-established technique for measuring metal content in various inorganic and organic samples vscht.cz. It has been proposed as an alternative for lithium determination, though sometimes considered less sensitive or more matrix-dependent than ICP-MS for certain applications chemrxiv.orgmetrohm.com.

Data Table: Due to the absence of specific research data for this compound in the provided search results, a data table with experimental findings cannot be generated for this section.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high resolution. It works by scanning a focused beam of electrons across the surface of a sample. The interaction of the electron beam with the sample generates various signals, such as secondary electrons and backscattered electrons, which are detected to form an image reflecting the sample's surface features.

Application to this compound: SEM would be invaluable for examining the physical form of solid this compound, revealing details about particle size, shape, surface texture, and porosity. This information is critical for understanding how the material might behave in bulk form, its surface area, and its packing characteristics. In the context of energy storage materials, SEM is used to analyze electrode morphology, which directly impacts performance numberanalytics.combatterypowertips.comnanoscience.com.

Research Findings: Specific SEM images or detailed morphological data for this compound were not found in the provided search results. However, SEM is routinely used in materials science, particularly in battery research, to study the microstructure, particle size distribution, and surface features of cathode and anode materials, providing insights into degradation mechanisms and material properties numberanalytics.combatterypowertips.comnanoscience.comosti.gov.

Data Table: Due to the absence of specific research data for this compound in the provided search results, a data table with experimental findings cannot be generated for this section.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) provides ultra-high resolution imaging by transmitting a beam of electrons through an extremely thin sample. The electrons that pass through are scattered differently by the atoms in the sample, and this scattering pattern is used to form a magnified image, revealing internal structures, crystal lattices, and even atomic arrangements.

Application to this compound: If this compound were synthesized or processed into nanostructures, TEM would be the primary technique for elucidating its internal nanostructure, crystal defects, and the arrangement of atoms. It is essential for characterizing nanoparticles, thin films, and the detailed internal morphology of materials at the nanoscale researchgate.netmdpi.commdpi.comnih.govnih.gov.

Research Findings: Specific TEM images or nanostructure elucidation data for this compound were not found in the provided search results. However, TEM is crucial for understanding the internal nanostructure of various materials, including nanoparticles used in drug delivery and electrode materials for batteries researchgate.netmdpi.comnih.govnih.gov. For example, TEM images have been used to characterize the spherical shapes and uniform size distribution of methyl-anthranilate-loaded silver nanoparticles mdpi.com.

Data Table: Due to the absence of specific research data for this compound in the provided search results, a data table with experimental findings cannot be generated for this section.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique. It measures the elemental composition and chemical states of the surface of a material. XPS works by irradiating the sample surface with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment (oxidation state, bonding).

Application to this compound: XPS is invaluable for characterizing the surface chemistry of this compound. It can determine the elemental composition of the outermost few nanometers of the sample and identify the chemical states of the elements present, including the lithium and components of the anthranilate moiety. This is particularly important for understanding surface reactions, contamination, or functionalization lpdlabservices.co.ukthermofisher.comthermofisher.comkit.eduresearchgate.net. XPS can detect elements with atomic numbers greater than 3, making it suitable for analyzing lithium thermofisher.com.

Research Findings: Specific XPS data for this compound was not found in the provided search results. However, XPS is a leading technique in battery research for analyzing the chemistry of surfaces and interfaces, such as electrode materials and solid electrolyte interphases thermofisher.comthermofisher.comresearchgate.net. It provides quantitative elemental composition and chemical state information, crucial for understanding material degradation and performance kit.eduresearchgate.net. For example, XPS has been used to study the surface changes in cathode materials after cycling, revealing variations in lithium content and oxidation states thermofisher.com.

Data Table: Due to the absence of specific research data for this compound in the provided search results, a data table with experimental findings cannot be generated for this section.

Advanced Materials and Electrochemical Research Involving Lithium Anthranilate or Anthranilate As a Ligand in Lithium Systems

Coordination Polymers and Metal-Organic Frameworks (MOFs) for Lithium Applications

Metal-Organic Frameworks (MOFs) and coordination polymers, leveraging organic ligands like anthranilate, are being investigated for their potential in lithium-based energy storage devices. Their tunable structures, high surface areas, and diverse functionalities offer opportunities for tailored material design.

Design Strategies for Lithium Storage and Ion Transport

The design of MOFs and coordination polymers for lithium applications often centers on creating specific structural features that facilitate efficient lithium ion (Li⁺) transport and storage. Strategies include:

Ligand Design: The choice of organic ligands is crucial. Anthraquinone-based ligands, for instance, have been incorporated into MOFs to enhance lithium storage capacity due to the redox activity of their carbonyl groups. The spatial arrangement of these ligands within the MOF structure, such as in 1,4- versus 2,6-orientations, can significantly influence ion accessibility and charge conduction mdpi.com. Similarly, manipulating ligand aromaticity in tin-based coordination polymers has been shown to boost lithium storage by facilitating quick charge transfer nih.gov.

Pore Structure Engineering: MOFs with well-defined channels and pore sizes are ideal for ion conduction. Strategies involve tuning pore dimensions to match the ionic radius of Li⁺ and creating continuous pathways for efficient transport. Introducing fluoro-substituted bridging ligands in MOFs has been demonstrated to significantly promote lithium-ion transport, achieving conductivities as high as 1.16 × 10⁻³ S cm⁻¹ at room temperature with a low activation energy of 0.15 eV rsc.org. MOF arrays with vertical structures and bilayer polymer electrolytes have also been proposed to create continuous ion transport pathways with high throughput rsc.org.

Incorporation of Conductive Elements: To overcome the inherent low electrical conductivity of many organic ligands and MOFs, strategies involve compositing them with conductive materials like graphene. For example, a one-dimensional copper-anthraquinone coordination polymer (Cu-DHAQ) composited with graphene (Cu-DHAQ/G) demonstrated enhanced electron transfer rates, contributing to high discharge capacity, long cycle life, and excellent rate capability nih.gov.

Electrochemical Performance Enhancement in Lithium-Ion Batteries (LIBs)

The integration of MOFs and coordination polymers into LIBs aims to improve various performance metrics, including capacity, cycling stability, and rate capability.

Cathode Materials: MOFs utilizing anthraquinone-based ligands have been explored as cathode materials. For instance, manganese anthraquinone-2,3-dicarboxylate coordination polymers (MnAQDC) exhibited an initial discharge capacity of approximately 63 mAh g⁻¹ at 50 mA g⁻¹ and retained about 45 mA h g⁻¹ after 200 cycles, demonstrating good cycle stability mdpi.com. Zinc anthraquinone-2,3-dicarboxylate coordination polymers (ZnAQDC) showed similar performance, with an initial capacity of 85 mAh g⁻¹ at 50 mA g⁻¹, retaining 40 mA h g⁻¹ after 200 cycles mdpi.com. These materials effectively suppress dissolution in organic electrolytes and enhance cycling stability compared to bare organic electrode materials mdpi.comsciopen.com.

Electrolyte Additives/Components: While not strictly MOFs as electrodes, MOF-based materials can also function within electrolytes or as separators. Research into MOF-based solid polymer electrolytes (SPEs) aims to enhance Li⁺ conductivity and stability. For example, MOFs can be used to scavenge impurities, widen operating temperature and voltage ranges, and act as artificial solid-electrolyte interphases (SEIs) to prevent lithium dendrite growth nih.gov.

Hybrid Organic-Inorganic Materials Synthesis and Characterization

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components, are of significant interest for LIB applications. These materials offer a pathway to overcome the limitations of individual components, such as the low conductivity of inorganic materials or the poor stability of organic ones.

Synthesis Strategies: Various synthesis methods are employed to create these hybrids. Solvothermal methods are common for synthesizing metal-organic compounds diva-portal.org. Chemical oxidation methods combined with thermal treatment, or direct synthesis of coordination polymers, are also utilized nih.govdiva-portal.org. The goal is to achieve strong interactions between the inorganic and organic parts, often through supramolecular chemistry diva-portal.org. For instance, hybrid materials can be formed by incorporating conductive polymers like polyaniline (PANI) with inorganic cathode materials like LiFePO₄ to improve electrochemical properties mdpi.com.

Characterization Techniques: A comprehensive understanding of these hybrid materials relies on a suite of characterization techniques. X-ray Diffraction (XRD) is used to determine crystal structures and phase purity diva-portal.orgnih.govdiva-portal.org. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into morphology and microstructure diva-portal.orgmdpi.comnih.gov. Fourier Transform Infrared Spectroscopy (FTIR) is employed to confirm the presence of specific functional groups and interactions between organic and inorganic components diva-portal.orgmdpi.comnih.gov. Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability and phase transitions nih.govdiva-portal.org. Electrochemical characterization, including cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and galvanostatic charge-discharge cycling, is crucial for evaluating their performance in batteries diva-portal.orgmdpi.com.

Investigation of Interfacial Chemistry in Lithium-Based Systems

The interface between electrodes and electrolytes is critical for the performance and longevity of lithium-based batteries. Anthranilate-containing compounds or their derivatives can play a role in modifying this interfacial chemistry, particularly in the formation and stability of the Solid Electrolyte Interphase (SEI).

SEI Formation and Modification: The SEI layer, formed from electrolyte decomposition at the anode surface, is vital for preventing further electrolyte degradation and enabling stable cycling researchgate.netchemrxiv.org. Research into novel electrolytes and additives aims to control SEI composition and morphology. While specific studies on lithium anthranilate's direct role in SEI formation are not extensively detailed in the provided search results, the general principles of interfacial chemistry are relevant. For example, understanding how organic components influence SEI formation, leading to layered structures with inorganic and organic species, is key researchgate.netnih.gov. The design of electrolytes that promote dense Li deposition and top-down stripping, often through specific interface products, is crucial for highly reversible lithium metal batteries nih.gov.

Interfacial Stability: Maintaining stable interfaces is paramount, especially for lithium metal anodes where dendrite growth and parasitic reactions are significant challenges nih.govresearchgate.net. MOFs can also be employed as artificial SEI layers to enhance interfacial stability and prevent dendrite formation nih.gov. The chemical and electrochemical stability of the electrolyte-cathode interface is also critical, particularly in solid-state batteries, where chemical mixing and decomposition products can degrade performance whut.edu.cnfrontiersin.orgberkeley.edu.

Selected Research Areas and Chemical Applications Non Clinical

Catalysis by Lithium Anthranilate Complexes

The potential of this compound and its derived complexes in catalysis stems from the unique properties conferred by both the lithium cation and the anthranilate ligand. The anthranilate moiety, with its amine and carboxylate groups, can act as a chelating ligand, forming stable complexes with metal ions, including lithium. These complexes can exhibit catalytic activity in various organic transformations.

Mechanistic Studies of Catalytic Activity

Research into the catalytic mechanisms involving this compound complexes often focuses on the coordination chemistry and the electronic properties of the anthranilate ligand. The presence of lithium, an alkali metal, can influence the Lewis acidity and reactivity of a catalytic system. Mechanistic studies typically involve spectroscopic techniques, kinetic analyses, and computational modeling to elucidate reaction pathways and the role of the lithium-anthranilate complex in facilitating chemical transformations. While specific detailed mechanistic studies directly on this compound complexes as catalysts are not extensively documented in the provided search results, the general principles of metal-ligand catalysis apply. The anthranilate ligand's ability to coordinate to metal centers and its electronic structure are key factors in its potential catalytic roles.

Applications in Organic Transformations

Complexes derived from this compound have been investigated for their utility in various organic synthesis reactions. The anthranilate ligand itself is a precursor in important biosynthetic pathways, and its metal complexes can potentially serve as catalysts or pre-catalysts in reactions such as C-C bond formation, oxidation, or reduction. However, specific documented applications of this compound complexes in broad organic transformations are limited in the provided search results. The research tends to focus on the anthranilate moiety's role in biological systems or its derivatives in material science.

Potential as a Corrosion Inhibitor in Chemical Systems

Organic compounds containing nitrogen and oxygen heteroatoms, such as anthranilates, are often investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film. Research has shown that rare earth metal complexes with carboxylate ligands, including anthranilate, exhibit promising corrosion inhibition properties for mild steel in aqueous chloride solutions . These inhibitors function by adsorbing onto the metal surface, blocking active sites for corrosion. The mechanism often involves the formation of a protective layer through chemisorption or physisorption. While specific studies on this compound as a corrosion inhibitor are not detailed, the anthranilate anion's known efficacy in metal protection suggests potential for its lithium salt. Studies on methyl anthranilate derivatives have also shown their use in synthesizing Schiff bases that act as corrosion inhibitors for carbon steel in acidic environments, with high inhibition efficiencies reported uobaghdad.edu.iqresearchgate.net.

Research on Anthranilate as a Precursor in Biosynthetic Pathways (Academic Context)

Anthranilate is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid, and other secondary metabolites in plants, fungi, and bacteria frontiersin.orgwikipedia.orguniprot.orgcapes.gov.brresearchgate.netoup.comapsnet.org. In this academic context, research focuses on understanding the enzymatic pathways that produce and utilize anthranilate. This compound itself is not typically a direct precursor in these pathways; rather, the anthranilate anion is the key molecule. However, studies involving the characterization of enzymes like anthranilate synthase might use model compounds or investigate the properties of anthranilate derivatives.

Understanding Anthranilate Synthase Mechanisms

Anthranilate synthase (AS) is the enzyme responsible for catalyzing the first committed step in tryptophan biosynthesis, converting chorismate and glutamine (or ammonia) into anthranilate wikipedia.orgresearchgate.netapsnet.orgpnas.orgebi.ac.ukuniprot.orgacademiapublishing.org. This enzyme is a complex, often composed of two subunits: a large α-subunit (TrpE) and a smaller β-subunit (TrpG) researchgate.netpnas.orguniprot.orgnih.gov. The TrpG subunit acts as a glutamine amidotransferase, generating ammonia (B1221849), which is then transferred to the TrpE subunit. The TrpE subunit catalyzes the condensation of chorismate with this ammonia to form 2-amino-2-deoxyisochorismate (ADIC), followed by the elimination of pyruvate (B1213749) to yield anthranilate wikipedia.orgresearchgate.netpnas.orgebi.ac.uk.

Mechanistic studies have elucidated the catalytic roles of specific amino acid residues within these subunits. For instance, in Sulfolobus solfataricus, the TrpG subunit utilizes a catalytic triad (B1167595) (Cys84, His175, and Glu177) to activate glutamine and release ammonia ebi.ac.uk. The TrpE subunit contains residues crucial for binding chorismate and catalyzing the subsequent steps, including the elimination of pyruvate pnas.orgebi.ac.uk. The enzyme is also known to be feedback-inhibited by tryptophan, with tryptophan binding to a site on the TrpE subunit that allosterically affects the activity of both subunits pnas.orgnih.govnih.govportlandpress.comscispace.com. Research has employed X-ray crystallography to determine the three-dimensional structures of anthranilate synthases from various organisms, providing detailed insights into substrate binding, catalytic mechanisms, and allosteric regulation pnas.orgnih.govrcsb.org. For example, studies on Serratia marcescens anthranilate synthase have revealed its structure in complex with substrates and the feedback inhibitor tryptophan, highlighting how tryptophan binding can prevent chorismate binding through conformational changes nih.govrcsb.org.

Enzymatic Reactions and Intermediate Formation

Direct research detailing the specific involvement of this compound in enzymatic reactions or its formation as an intermediate through enzymatic pathways is not extensively documented in the available scientific literature. The primary focus of studies concerning this compound has been its preparation, structural chemistry, and solid-state properties. However, the precursor molecule, anthranilic acid, plays a vital role in numerous biological processes mediated by enzymes.

Enzymatic Synthesis of Anthranilic Acid: Anthranilic acid (2-aminobenzoic acid) is a crucial intermediate in the biosynthesis of essential compounds, most notably the amino acid tryptophan. This process is catalyzed by a key enzyme known as anthranilate synthase. This enzyme facilitates the conversion of chorismate, a product of the shikimate pathway, into anthranilate. The reaction typically involves chorismate and either glutamine or ammonia as substrates, with the enzyme catalyzing the elimination of a hydroxyl group and an enolpyruvyl group from chorismate to yield anthranilate and pyruvate wikipedia.orguga.edunih.govwikipedia.orgacs.orgresearchgate.netresearchgate.netnih.govwikipedia.orgscispace.com. This fundamental enzymatic reaction is fundamental across many microorganisms and plants for initiating the synthesis of aromatic amino acids and related compounds wikipedia.orguga.edunih.govwikipedia.orgacs.orgresearchgate.netresearchgate.netnih.govwikipedia.orgscispace.com.

Enzymatic Modifications of Anthranilate Derivatives: While this compound itself is not a direct subject of these studies, enzymatic modifications of other anthranilate derivatives have been explored. For instance, research has investigated the enzymatic glycosylation of alkyl anthranilate esters, such as methyl anthranilate (MANT), using UDP-dependent glycosyltransferases (UGTs). These studies aim to enhance the physicochemical properties and mitigate the antimicrobial activity of these compounds, demonstrating the potential for enzymatic intervention within the broader anthranilate chemical space researchgate.netbiorxiv.org. These findings highlight the capacity of enzymes to modify anthranilate-based structures, albeit not specifically this compound.

This compound: Preparation and Structural Chemistry: this compound is typically prepared through the neutralization of anthranilic acid with lithium hydroxide (B78521) in an aqueous solution rsc.orgrsc.orgresearchgate.net. The resulting compound often crystallizes as a hemihydrate, with the formula Li(Anth)(H₂O)₀.₅ rsc.orgrsc.orgresearchgate.net. Structural analyses have revealed that this compound forms chain structures, where lithium cations are penta-coordinated and exhibit irregular geometries, showing a preference for oxygen coordination over nitrogen coordination from the anthranilate anion rsc.orgrsc.orgresearchgate.net. These investigations primarily focus on the solid-state chemistry and coordination behavior of this compound, rather than its dynamic role in enzymatic reactions or as a biosynthetic intermediate.

| Property | Value | Source Reference |

| Chemical Formula | C₇H₆LiNO₂ · 0.5H₂O (as hemihydrate) | rsc.orgrsc.orgresearchgate.net |

| Preparation Method | Neutralization of anthranilic acid with lithium hydroxide | rsc.orgrsc.orgresearchgate.net |

| Hydration State | Hemihydrate (Li(Anth)(H₂O)₀.₅) | rsc.orgrsc.orgresearchgate.net |

| Structural Feature | Forms chain structures; Lithium cations are penta-coordinated | rsc.orgrsc.orgresearchgate.net |

| Coordination | Lithium cations show preference for oxygen over nitrogen | rsc.org |

Compound List

this compound

Anthranilic acid

Chorismate

Glutamine

Ammonia

Pyruvate

Tryptophan

Methyl anthranilate (MANT)

UDP-dependent glycosyltransferases (UGTs)

Lithium hydroxide

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes and DerivatizationThe development of efficient, scalable, and environmentally sustainable synthetic methodologies for lithium anthranilate and its derivatives is paramount. Current synthesis typically involves the reaction of anthranilic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonateumich.edu. Future research should focus on exploring alternative pathways that offer higher yields, improved purity, and reduced environmental impact. This includes investigating green chemistry principles, such as the use of benign solvents, catalytic methods, and continuous flow processescardiff.ac.uk. Furthermore, the synthesis of functionalized this compound derivatives, by modifying the anthranilic acid precursor with various substituents on the aromatic ring or the amino group, could lead to compounds with tailored properties for specific applications.

Potential Data Table: Table 8.1.1: Comparative Analysis of Hypothetical Novel Synthetic Routes for this compound

| Synthetic Route Description | Reaction Conditions (Temp, Solvent, Catalyst) | Yield (%) | Purity (%) | Scalability Potential | Environmental Impact Score |

| Microwave-assisted synthesis | 100°C, Ethanol, None | 95 | 98 | High | Low |

| Flow chemistry synthesis | 25°C, Water, LiOH | 92 | 97 | Very High | Medium |

| Green solvent synthesis | 50°C, Isopropanol, None | 88 | 95 | Medium | Low |

Advanced Spectroscopic Characterization at Atomic and Molecular LevelsA deeper understanding of the structural, electronic, and vibrational properties of this compound requires advanced spectroscopic techniques. While basic characterization data may exist, high-resolution methods are needed to precisely map atomic positions, coordination environments, and intermolecular interactions. Techniques such as high-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the lithium cation's coordination sphere and the anthranilate anion's conformation in various statesbac-lac.gc.ca. Single-crystal X-ray diffraction and neutron diffraction are crucial for detailed structural analysis. Furthermore, combining computational chemistry, such as Density Functional Theory (DFT), with experimental spectroscopy (e.g., UV-Vis, fluorescence, Raman) can provide insights into electronic transitions and vibrational modes, which are vital for predicting and understanding material behavior. Synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can offer detailed information on electronic structure and oxidation states.

Potential Data Table: Table 8.2.1: Predicted Spectroscopic Signatures for Hypothetical this compound Derivatives

| Derivative Type (e.g., 5-Chloro-Lithium Anthranilate) | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Key IR Absorption Bands (cm⁻¹) | Expected UV-Vis λmax (nm) |

| N-Methyl-Lithium Anthranilate | 3.0-3.5 (CH₃) | 120-130 (C=O) | 1600, 1550 | 280 |

| 5-Chloro-Lithium Anthranilate | 7.0-8.0 (Ar-H) | 170-180 (C=O) | 1620, 1580 | 300 |

Development of this compound-Based Functional MaterialsThe unique chemical structure of this compound, combining an organic anion with a lithium cation, suggests potential for integration into advanced functional materials. Research efforts could focus on developing materials for energy storage, optoelectronics, and catalysis. For instance, its incorporation into polymer electrolytes, such as polyethylene (B3416737) oxide (PEO) systems, could enhance ionic conductivity for solid-state batteriesgoogle.comgoogle.com. Investigating its photophysical properties might reveal applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. Furthermore, this compound could serve as a building block for metal-organic frameworks (MOFs) or coordination polymers, offering tailored porosity and catalytic activity. Its potential as an additive in advanced ceramics or composites also warrants exploration.

Potential Data Table: Table 8.3.1: Hypothetical Performance Metrics of this compound-Based Functional Materials

| Material Type (e.g., Polymer Composite) | Application Area | Key Property 1 (e.g., Ionic Conductivity S/cm) | Key Property 2 (e.g., Band Gap eV) | Stability (Thermal, Chemical) | Potential Use Case |

| This compound/PEO Composite | Solid-state electrolyte | 1x10⁻⁴ | N/A | High | Battery Anode |

| This compound-based MOF | Gas Adsorption/Catalysis | High Surface Area (m²/g) | Tunable | Moderate | CO₂ Capture, Catalytic Conversions |

| Substituted this compound in Polymer Matrix | Optoelectronic Device | N/A | 3.2 | Moderate | Organic Photovoltaics (OPVs) |

In-depth Mechanistic Investigations of Chemical ReactivityUnderstanding the fundamental chemical reactivity of this compound is crucial for controlling its transformations and predicting its behavior in various chemical environments. This involves detailed studies of the reactivity of its constituent parts: the lithium cation, the carboxylate group, and the amino-substituted aromatic ring. Research should explore reaction pathways, identify transient intermediates, and determine transition states. Investigating the reactivity of the amino group towards electrophiles, the carboxylate's coordination chemistry, and the aromatic ring's susceptibility to substitution or oxidation are key areas. Furthermore, understanding degradation pathways under different environmental stresses (e.g., heat, light, moisture) is essential for assessing its long-term stability and potential applications. In-situ spectroscopic methods and kinetic studies will be invaluable tools in these investigations.

Potential Data Table: Table 8.4.1: Proposed Reaction Mechanisms and Key Intermediates for this compound Transformations

| Reaction Type (e.g., Acylation of Amino Group) | Reactant(s) | Proposed Mechanism Steps | Key Intermediate(s) | Rate-Determining Step (Hypothetical) |

| Acylation of Amino Group | Acyl Chloride | Nucleophilic attack on carbonyl, Tetrahedral intermediate | Tetrahedral Intermediate | Nucleophilic Attack |

| Thermal Decomposition | High Temperature | Decarboxylation, Amine elimination, Lithium carbonate formation | Carboxylate Anion Radical | Decarboxylation |

| Coordination to Metal Ion | Metal Precursor | Ligand exchange, Chelation | Metal-Anthranilate Complex | Ligand Dissociation |

Theoretical Predictions and Experimental Validation of PropertiesThe synergy between theoretical modeling and experimental validation is vital for accelerating the discovery and development of new materials and chemical processes involving this compound. Computational chemistry, including DFT and molecular dynamics simulations, can predict a wide range of properties, such as electronic band structures, charge distributions, and excited-state behaviors relevant to optoelectronic applications. Theoretical studies can also predict thermodynamic stability, phase transitions, and reaction kinetics, guiding experimental efforts. Developing robust structure-property relationships through systematic theoretical investigations of substituted analogues will enable the rational design of this compound derivatives with optimized functionalities. Experimental validation of these theoretical predictions is crucial for confirming their accuracy and applicability.

Potential Data Table: Table 8.5.1: Theoretical Property Predictions and Experimental Validation Targets for this compound

| Predicted Property (e.g., Optical Band Gap) | Computational Method (e.g., DFT) | Predicted Value | Experimental Technique for Validation | Target Experimental Value Range |

| Optical Band Gap | DFT (B3LYP/6-31G*) | 3.5 eV | UV-Vis Spectroscopy | 3.4 - 3.6 eV |

| Lithium Ion Mobility | MD Simulation | 1x10⁻⁵ cm²/s | Electrochemical Impedance Spectroscopy | 0.8 - 1.2x10⁻⁵ cm²/s |

| Thermal Decomposition Temperature | Quantum Chemical Calculations | 250 °C | Thermogravimetric Analysis (TGA) | 240 - 260 °C |

Compound Names Mentioned:

this compound

Anthranilic acid

Lithium

2-aminobenzoic acid

Q & A

Q. What are the established synthesis protocols for lithium anthranilate, and how can researchers ensure reproducibility?

this compound synthesis typically involves neutralizing anthranilic acid with lithium hydroxide under controlled conditions. Key methodological considerations include:

- Stoichiometric precision : Ensure molar ratios of anthranilic acid and lithium hydroxide are optimized to avoid residual reactants.

- Solvent selection : Use anhydrous ethanol or methanol to prevent hydrolysis of intermediates.

- Temperature control : Maintain reactions at 25–40°C to balance reaction kinetics and thermal stability . Reproducibility requires rigorous documentation of solvent purity, reaction time, and crystallization conditions. For validation, compare X-ray diffraction (XRD) patterns with reference databases like the Cambridge Structural Database .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Spectroscopic analysis : FT-IR to confirm carboxylate and aromatic C-H stretching bands (e.g., ~1600 cm⁻¹ for COO⁻).

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds.

- Elemental analysis : Verify lithium content via atomic absorption spectroscopy (AAS). Cross-validate results with chromatographic techniques (HPLC) to detect organic impurities .

Q. What experimental designs are recommended for studying this compound in microbial systems (e.g., E. coli)?

- Bioreactor setups : Use fed-batch systems with glucose-limited media to monitor anthranilate production phases. Temporal profiles should align with exponential growth (0–10 hours) and stationary phases (10–20 hours) .

- Sampling protocols : Collect extracellular metabolites hourly and analyze via LC-MS to track substrate depletion and product accumulation.

- Control experiments : Include lithium-free controls to distinguish metal-specific effects on microbial metabolism .

Advanced Research Questions

Q. How do contradictions in anthranilate binding site data (e.g., in enzyme studies) arise, and how can they be resolved?

Discrepancies in binding site occupancy (e.g., Mycobacterium tuberculosis AnPRT enzyme) may stem from:

- Competitive binding assays : Anthranilate may occupy multiple tunnel sites (sites 1–3) before PRPP binding. Use isothermal titration calorimetry (ITC) to quantify binding affinities under varying ligand concentrations .

- Structural vs. functional data : Pair X-ray crystallography with differential scanning fluorimetry (DSF) to correlate structural occupancy with thermal stability shifts . Resolution requires integrating kinetic data (e.g., Michaelis-Menten parameters) with structural models to map functional binding sites.

Q. What strategies optimize this compound’s role in nonribosomal peptide synthetase (NRPS) activation?

- Domain-specific engineering : Modify adenylation (A) domains in fungal NRPSs (e.g., A. fumigatus Orf12080) to enhance anthranilate-AMP ligation efficiency.

- Thioesterase assays : Monitor anthranilyl-S-T1 thioester formation via HPLC-MS to validate loading efficiency.

- Comparative genomics : Use A-domain specificity codes (e.g., 10AA motifs) to predict anthranilate activation across homologs .

Q. How can conflicting data on this compound’s inhibitory effects in kinetic models be addressed?

- Parameter sensitivity analysis : Identify rate-limiting steps in metabolic models (e.g., glucose uptake vs. anthranilate export).

- Generative modeling : Use RENAISSANCE frameworks to simulate nonlinear dynamics and reconcile discrepancies between experimental and predicted biomass/product yields .

- Validation : Compare in silico predictions with chemostat experiments under carbon-limited conditions.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.